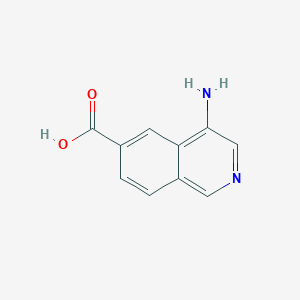

4-Aminoisoquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminoisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of isoquinoline derivatives and exhibits interesting biological properties. This compound is characterized by the presence of an amino group at the 4th position and a carboxylic acid group at the 6th position of the isoquinoline ring.

Wirkmechanismus

Target of Action

4-Aminoisoquinoline-6-carboxylic acid is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds have been implicated in the control and eradication of malaria .

Mode of Action

Quinoline derivatives have been found to inhibit human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap)

Biochemical Pathways

Quinoline derivatives have been found to affect the pathways related to alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including bone mineralization, vitamin B6 metabolism, and the regulation of intracellular levels of phosphate .

Result of Action

Quinoline derivatives have shown significant inhibitory activity against various alkaline phosphatases, suggesting potential therapeutic applications .

Action Environment

The synthesis and reactivity of quinoline derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

Biochemische Analyse

Biochemical Properties

Isoquinoline derivatives are known to interact with various enzymes and proteins

Cellular Effects

Isoquinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that, like other isoquinoline derivatives, it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that 4-Aminoisoquinoline-6-carboxylic acid is involved in are not currently known. Isoquinoline derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids, which can be further modified to introduce the amino group at the 4th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metal catalysts, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Oxidation reactions on isoquinoline derivatives can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride when treated with alkaline potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields pyridine-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohol or aldehyde.

Wissenschaftliche Forschungsanwendungen

4-Aminoisoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: The compound exhibits potential therapeutic activities, including anticancer, antibacterial, and antiviral properties.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

4-Aminoisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

Isoquinoline: A structural isomer of quinoline, isoquinoline is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

Quinoline: Another heterocyclic aromatic compound, quinoline has a benzene ring fused to a pyridine ring and exhibits similar chemical properties.

Pyridine-3,4-dicarboxylic acid: An oxidation product of isoquinoline, this compound has two carboxylic acid groups at the 3rd and 4th positions of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

4-Aminoisoquinoline-6-carboxylic acid (AIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxylic acid group attached to an isoquinoline ring. Its chemical formula is C10H8N2O2 with a molecular weight of approximately 188.18 g/mol. The structure contributes to its unique chemical behavior and potential biological activities, including enzyme inhibition and modulation of cellular functions.

Target Enzymes

AIQCA has been shown to inhibit various alkaline phosphatases, including:

- Human tissue-nonspecific alkaline phosphatase (h-TNAP)

- Human intestinal alkaline phosphatase (h-IAP)

- Human placental alkaline phosphatase (h-PLAP)

These enzymes play crucial roles in dephosphorylation processes that are vital for several metabolic pathways. The inhibition of these enzymes suggests that AIQCA could be utilized in therapeutic contexts where modulation of phosphate metabolism is beneficial.

Biochemical Pathways

The biochemical pathways affected by AIQCA primarily involve those related to alkaline phosphatases. Inhibition of these enzymes can lead to alterations in:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

AIQCA's interaction with these pathways indicates its potential as a therapeutic agent in conditions where alkaline phosphatase activity is dysregulated.

Anticancer Properties

AIQCA has demonstrated promising anticancer activity in various studies. For instance, it has been tested against colorectal carcinoma models, showing sustained inhibition of biomarkers associated with cancer progression. In vivo pharmacokinetic studies revealed that AIQCA maintained significant plasma exposure, suggesting its potential for effective cancer treatment .

| Study | Cancer Type | Inhibition Observed | Reference |

|---|---|---|---|

| Study 1 | Colorectal | Sustained inhibition of STAT1 SER727 phosphorylation | |

| Study 2 | Various tumors | Significant anticancer activity in tumor-bearing mice |

Antibacterial and Antiviral Activities

Research indicates that AIQCA exhibits antibacterial and antiviral properties, making it a candidate for further exploration in infectious disease treatment. Its ability to act as an enzyme inhibitor may contribute to its efficacy against bacterial pathogens and viruses .

Case Studies

Several case studies highlight the biological activity of AIQCA:

- Inhibition of Inflammatory Mediators : In vitro studies showed that AIQCA can suppress LPS-induced inflammation in microglial cells, indicating potential neuroprotective effects against neuroinflammation .

- Effects on Cell Migration : AIQCA was found to inhibit cell migration in inflammatory contexts, which could be beneficial in preventing metastasis in cancer cells .

Eigenschaften

IUPAC Name |

4-aminoisoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYXRLRVPIBHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.